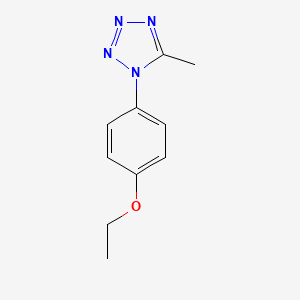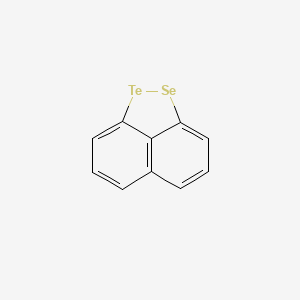
Naphtho(1,8-cd)-1,2-telluraselenole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho(1,8-cd)-1,2-telluraselenole is a unique organotellurium compound that belongs to the family of peri-substituted naphthalenes. These compounds are characterized by the presence of tellurium and selenium atoms in the peri-positions (1 and 8) of the naphthalene ring. The rigid naphthalene backbone imposes significant steric strain, which can be released through various chemical interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,8-cd)-1,2-telluraselenole typically involves the reaction of 1,8-diaminonaphthalene with tellurium and selenium sources. One common method includes the diazotization of 1,8-diaminonaphthalene to form a dihalo derivative, which is then treated with tellurium and selenium in the presence of an aprotic solvent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis is facilitated by the robustness of the reaction conditions and the availability of industrial-grade reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho(1,8-cd)-1,2-telluraselenole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium and selenium oxides.
Reduction: Reduction reactions can convert the compound back to its elemental tellurium and selenium forms.
Substitution: The tellurium and selenium atoms can be substituted with other chalcogens or halogens under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine and bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide and selenium dioxide.
Reduction: Elemental tellurium and selenium.
Substitution: Halogenated derivatives of the naphthalene ring.
Applications De Recherche Scientifique
Naphtho(1,8-cd)-1,2-telluraselenole has a wide range of applications in scientific research:
Biology: Investigated for its potential antioxidant and anticancer properties due to the unique redox behavior of tellurium and selenium.
Industry: Utilized in the development of advanced materials, including semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of Naphtho(1,8-cd)-1,2-telluraselenole involves its interaction with molecular targets through redox reactions. The compound can donate or accept electrons, thereby influencing various biochemical pathways. The tellurium and selenium atoms play a crucial role in modulating the redox state of the compound, which in turn affects its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphtho(1,8-cd)-1,2-dithiole
- Naphtho(1,8-cd)-1,2-diselenole
- Naphtho(1,8-cd)-1,2-ditellurole
Uniqueness
Naphtho(1,8-cd)-1,2-telluraselenole is unique due to the presence of both tellurium and selenium atoms in its structure. This dual chalcogen composition imparts distinct redox properties and steric effects, making it a valuable compound for various applications. Compared to its analogs, it offers a broader range of chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
64869-37-0 |
|---|---|
Formule moléculaire |
C10H6SeTe |
Poids moléculaire |
332.7 g/mol |
Nom IUPAC |
2-selena-3-telluratricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6SeTe/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
Clé InChI |
XVVKTKBJYPLSQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)[Se][Te]C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


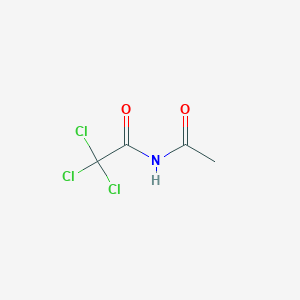


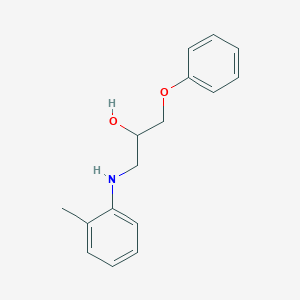
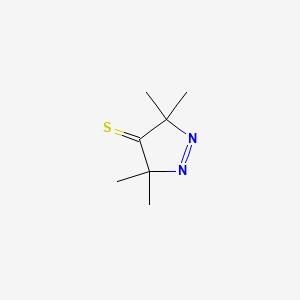
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)

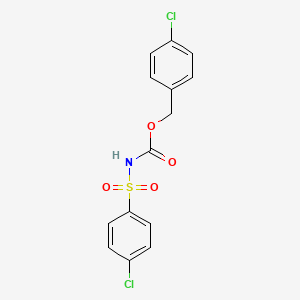

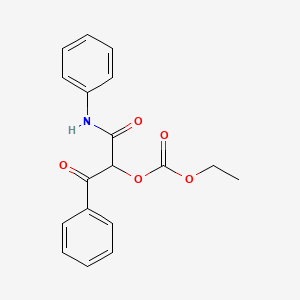
![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)

